4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid
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Overview
Description
“4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid” is a chemical compound with a molecular weight of 207.19 . It is a solid substance . The IUPAC name for this compound is 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through a one-pot three-component reaction . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis
The molecular structure of this compound can be determined by interpretation of 1H NMR, 13C NMR, and Mass spectral data . The InChI code for this compound is provided in the description .Physical and Chemical Properties Analysis
This compound has a boiling point of 527.8±50.0 C at 760 mmHg and a melting point of 263-265 C . It is stored at 4C .Scientific Research Applications
Innovative Synthesis Approaches
Researchers have explored innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, highlighting their significance in biology and medication over the past decade. A novel approach using 2-aminophenol as the starting material led to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid methyl ester. This method presents a new pathway for developing these compounds, emphasizing their utility in scientific research (詹淑婷, 2012).
Crystallographic Analysis
The study of the 4-methylbenzoic acid molecule and its interaction with 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine offers insights into molecular geometry and intermolecular hydrogen bonding. This research contributes to our understanding of molecular structures and their potential applications in material science and chemistry (K. Thanigaimani et al., 2013).
Antioxidant and Anticorrosive Properties
Derivatives of benzoxazinone, including 2-Methyl-benzo[d][1,3]oxazin-4-one, have been evaluated for their antioxidant properties and potential as corrosion inhibitors for metals like Cu, Al, and Fe. This research highlights the compound's utility in enhancing the performance and longevity of gasoline motor oils, indicating a promising area of application in industrial chemistry (H. M. Hassan et al., 2011).
Synthesis of Functionalized Aromatic Compounds
A novel methodology for synthesizing 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents has been developed. This research outlines a pathway for obtaining functionalized o-quinone methides and multisubstituted phenols, underscoring the versatility of 4H-1,2-benzoxazines as intermediates in organic synthesis and their potential applications in developing new pharmaceuticals and materials (Satoshi Nakamura et al., 2003).
Antibacterial Activities
The exploration of quinolones containing oxazoline and oxazine substituents has revealed significant antibacterial activity, especially against Gram-positive organisms. This research emphasizes the therapeutic potential of these compounds, offering a promising avenue for developing new antibacterial agents (C. S. Cooper et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity against various targets, including gaba receptors and reverse transcriptase
Mode of Action
The exact mode of action of 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid is currently unknown. It’s noteworthy that the inhibitory effect of similar benzo[b][1,4]oxazin-3(4H)-one derivatives is dependent on the substitution at the benzene ring . This suggests that the compound may interact with its targets in a manner influenced by its specific structural features.
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, including those involved in neurotransmission and viral replication
Result of Action
Similar 4h-benzo[d][1,3]oxazine compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMBTNSVSZTUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134372-61-5 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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